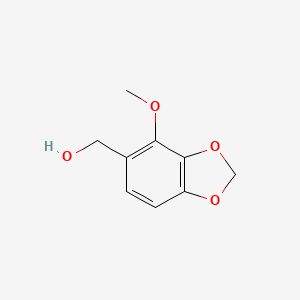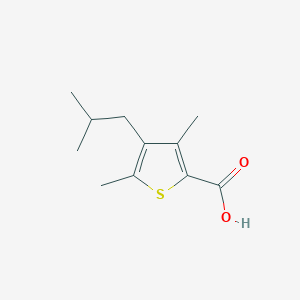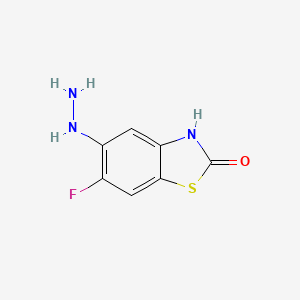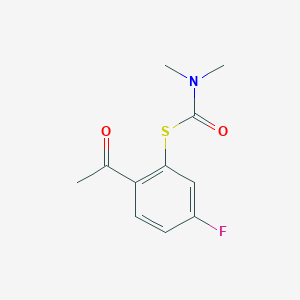
2,2-dimethylpropyl (4-nitrophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropyl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C13H8N2O7. It is known for its applications in organic synthesis, particularly in the preparation of active esters and ureas. The compound is characterized by the presence of a nitrophenyl group and a carbonate ester linkage, which contribute to its reactivity and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl (4-nitrophenyl) carbonate typically involves the reaction of 4-nitrophenol with a carbonate source. One common method is the reaction of 4-nitrophenol with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction is carried out under inert atmosphere conditions to prevent moisture sensitivity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of activated carbonates, which have electron-withdrawing groups, can also enhance the reactivity and efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can be substituted with nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various nitrophenyl derivatives.
Reduction: 4-aminophenyl derivatives.
Hydrolysis: 4-nitrophenol and alcohols.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropyl (4-nitrophenyl) carbonate is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 2,2-dimethylpropyl (4-nitrophenyl) carbonate involves the activation of the carbonate ester linkage, which facilitates nucleophilic attack by various reagents. The nitrophenyl group acts as a good leaving group, making the compound highly reactive in substitution and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar structure but lacks the 2,2-dimethylpropyl group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a carbonate ester.
4-Nitrophenyl acetate: Contains an acetate group instead of a carbonate ester.
Uniqueness
2,2-Dimethylpropyl (4-nitrophenyl) carbonate is unique due to the presence of the 2,2-dimethylpropyl group, which imparts specific steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the compound’s ability to form stable intermediates during reactions enhances its utility in organic synthesis .
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)8-17-11(14)18-10-6-4-9(5-7-10)13(15)16/h4-7H,8H2,1-3H3 |
Clave InChI |
RLLRANFLNUTCEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N2-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine](/img/structure/B8422054.png)




![3-[(4-Bromobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8422086.png)





